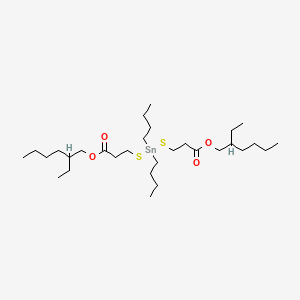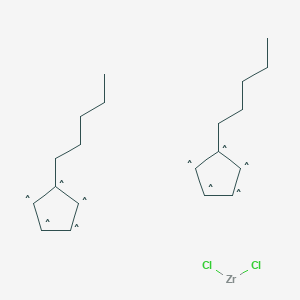![molecular formula C7H5NO B13807735 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylmonobactam is a member of the monobactam class of antibiotics, which are characterized by their monocyclic beta-lactam structure. These compounds are known for their ability to inhibit bacterial cell wall synthesis, making them effective against certain types of bacteria, particularly gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylmonobactam typically involves the formation of the beta-lactam ring, which is a key structural component. This can be achieved through various synthetic routes, including the reaction of appropriate amines with beta-lactam precursors under controlled conditions. For example, one method involves the use of benzalacetophenone dibromide and methyl alcohol in the presence of sodium methoxide .
Industrial Production Methods: Industrial production of benzylmonobactam often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Benzylmonobactam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the beta-lactam ring.
Reduction: This can modify the compound’s structure, potentially affecting its antibacterial properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance activity or stability
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve a variety of reagents depending on the desired modification, such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could result in various alkylated derivatives .
Scientific Research Applications
Benzylmonobactam has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-lactam chemistry and develop new synthetic methods.
Biology: Investigated for its interactions with bacterial enzymes and cell walls.
Medicine: Explored for its potential as an antibiotic, particularly against resistant strains of bacteria.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Mechanism of Action
Benzylmonobactam exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, benzylmonobactam prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Aztreonam: Another monobactam with a similar mechanism of action but different spectrum of activity.
Penicillins: Beta-lactam antibiotics with a broader spectrum but more susceptibility to beta-lactamase enzymes.
Cephalosporins: Structurally similar but with a different ring structure and broader antibacterial activity .
Uniqueness: Benzylmonobactam is unique in its specific activity against gram-negative bacteria and its resistance to certain beta-lactamase enzymes, making it a valuable tool in the fight against antibiotic-resistant infections .
Properties
Molecular Formula |
C7H5NO |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C7H5NO/c9-7-5-3-1-2-4-6(5)8-7/h1-4H,(H,8,9) |
InChI Key |
RCEGKZNHKLTDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


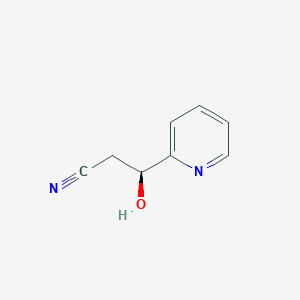
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
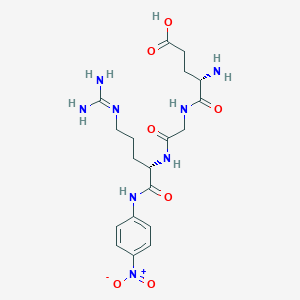
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
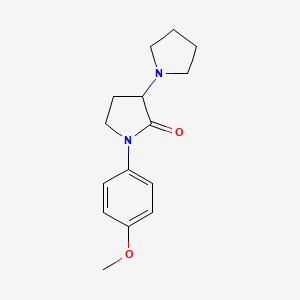

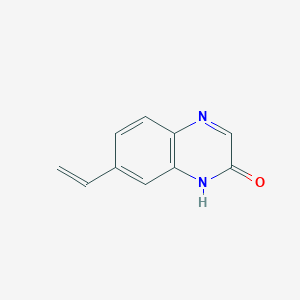
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

